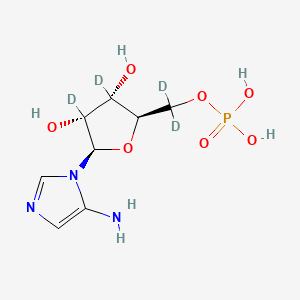
5-Aminoimidazole Ribonucleotide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoimidazole Ribonucleotide-d4: is a biochemical intermediate in the formation of purine nucleotides via inosine monophosphate. It is a building block for DNA and RNA and plays a crucial role in the biosynthesis of adenine and guanine nucleotides . This compound is also involved in the synthesis of vitamins such as thiamine and cobalamin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole Ribonucleotide-d4 involves multiple steps. The furanose sugar in the compound comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate . The subsequent reactions attach the amino imidazole portion of the molecule, beginning with the activation of ribose 5-phosphate as its pyrophosphate derivative, phosphoribosyl pyrophosphate . This reaction is catalyzed by ribose-phosphate diphosphokinase . Five biosynthetic steps complete the transformation, involving enzymes such as amidophosphoribosyltransferase, phosphoribosylamine-glycine ligase, and phosphoribosylglycinamide formyltransferase .
Industrial Production Methods: Industrial production of this compound typically follows the same biosynthetic pathway but on a larger scale. The process involves the use of bioreactors to cultivate microorganisms that can produce the compound through fermentation .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminoimidazole Ribonucleotide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Substitution reactions can occur at the amino group or the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of the imidazole ring and modified ribose sugars .
Applications De Recherche Scientifique
Chemistry: 5-Aminoimidazole Ribonucleotide-d4 is used as a precursor in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis .
Biology: In biological research, this compound is used to study the purine biosynthesis pathway and its regulation .
Medicine: The compound has potential therapeutic applications in treating diseases related to purine metabolism disorders .
Industry: In the industrial sector, this compound is used in the production of vitamins and nucleotide-based pharmaceuticals .
Mécanisme D'action
The mechanism of action of 5-Aminoimidazole Ribonucleotide-d4 involves its role as an intermediate in the purine biosynthesis pathway. It is synthesized from phosphoribosylformylglycinamidine by AIR synthetase . The compound participates in several enzymatic reactions that lead to the formation of inosine monophosphate, a precursor for adenine and guanine nucleotides . The molecular targets include enzymes such as amidophosphoribosyltransferase and phosphoribosylglycinamide formyltransferase .
Comparaison Avec Des Composés Similaires
5-Aminoimidazole-4-carboxamide Ribonucleotide: This compound is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
Aminoimidazole Ribonucleotide: Another intermediate in the purine biosynthesis pathway.
Uniqueness: 5-Aminoimidazole Ribonucleotide-d4 is unique due to its specific role in the biosynthesis of purine nucleotides and its involvement in the synthesis of essential vitamins .
Propriétés
Formule moléculaire |
C8H14N3O7P |
|---|---|
Poids moléculaire |
299.21 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dideuterio-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1/i2D2,6D,7D |
Clé InChI |
PDACUKOKVHBVHJ-QGASTMHESA-N |
SMILES isomérique |
[2H][C@]1([C@H](O[C@H]([C@]1([2H])O)N2C=NC=C2N)C([2H])([2H])OP(=O)(O)O)O |
SMILES canonique |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
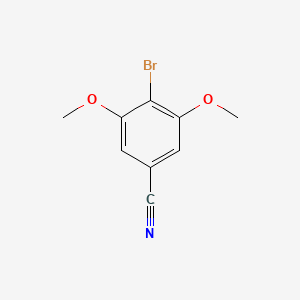

![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
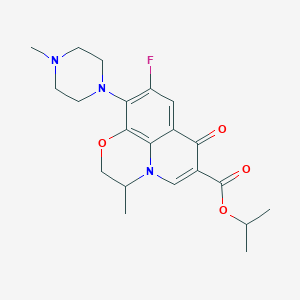
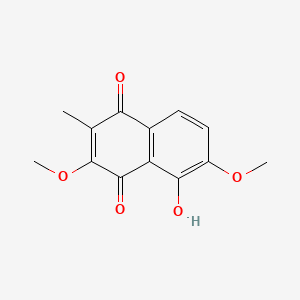
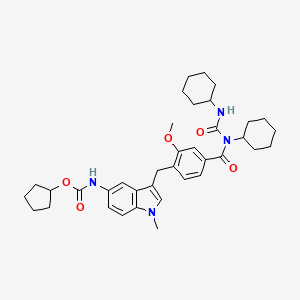
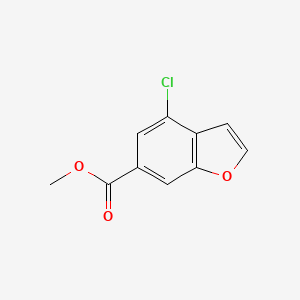

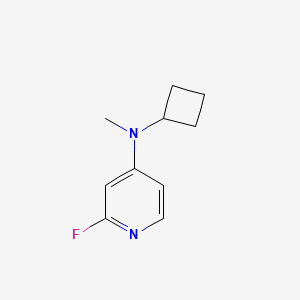
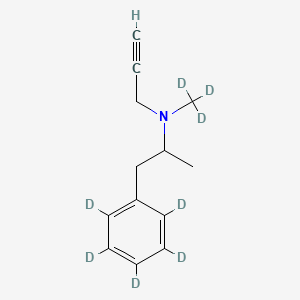

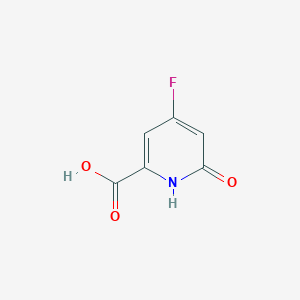
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
